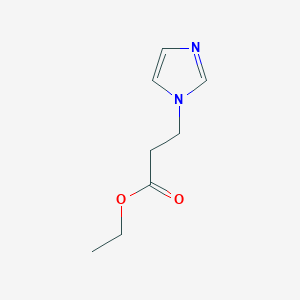
ethyl 3-(1H-imidazol-1-yl)propanoate
Übersicht
Beschreibung
Ethyl 3-(1H-imidazol-1-yl)propanoate is a biochemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 .
Molecular Structure Analysis
The InChI code for ethyl 3-(1H-imidazol-1-yl)propanoate is1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
Ethyl 3-(1H-imidazol-1-yl)propanoate has a density of 1.1±0.1 g/cm^3, a boiling point of 316.4±25.0 °C at 760 mmHg, and a flash point of 145.2±23.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Transformations
Ethyl 3-(1H-imidazol-1-yl)propanoate and its derivatives have been synthesized through various chemical reactions. Jasiński et al. (2008) reported the synthesis of optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing the versatility of imidazole compounds in synthetic chemistry. These compounds can be transformed into dihydro-1H-imidazole-2-thione derivatives via a sulfur-transfer reaction, highlighting their potential in creating diverse molecular structures (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Characterization and Properties
The structural and electronic properties of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives have been explored using various spectroscopic and computational methods. Tanak et al. (2009) synthesized and characterized ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate, providing insights into its molecular geometry, conformational flexibility, and electronic properties through density functional theory (DFT) calculations (Tanak, Köysal, Ünver, Yavuz, Işık, & Sancak, 2009).
Applications in Polymer Science
Vijayakrishna et al. (2008) demonstrated the synthesis and ionic responsiveness of double hydrophilic block copolymers based on ionic liquid monomer units, incorporating imidazolium-based ionic liquid monomers. This work highlights the application of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives in creating responsive polymeric materials (Vijayakrishna, Jewrajka, Ruiz, Marcilla, Pomposo, Mecerreyes, Taton, & Gnanou, 2008).
Antimicrobial Activities
The antimicrobial properties of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives have been investigated, showcasing their potential in developing new antimicrobial agents. Demirayak, Benkli, and Güven (2000) synthesized some 3-arylamino-5-[2-(substituted 1-imidazolyl)ethyl]-1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating significant antimicrobial efficacy against various bacterial strains (Demirayak, Benkli, & Güven, 2000).
Corrosion Inhibition
Srivastava et al. (2017) explored the use of amino acid-based imidazolium zwitterions as novel and green corrosion inhibitors for mild steel. This study illustrates the potential of ethyl 3-(1H-imidazol-1-yl)propanoate derivatives in industrial applications, particularly in corrosion protection (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
ethyl 3-imidazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)3-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUPBGJXHDOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474333 | |
| Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1H-imidazol-1-yl)propanoate | |
CAS RN |
24215-02-9 | |
| Record name | ethyl 3-(1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate](/img/structure/B1314707.png)

![Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1314711.png)









![1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B1314730.png)